N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide (CAS 694515-09-8) is an advanced beta-sulfonyl anilide utilized primarily as a stable, masked electrophile and a structurally pre-organized building block in medicinal chemistry and materials synthesis. Featuring a 4-fluorophenyl moiety and a p-tolylsulfonyl leaving/directing group, this compound offers a specific balance of lipophilicity, electronic deactivation of the aromatic ring, and controlled reactivity. In procurement contexts, it is evaluated for its dual utility: it can serve as a permanent structural motif where the sulfone acts as a strong hydrogen bond acceptor, or it can undergo controlled base-catalyzed beta-elimination to generate a reactive acrylamide in situ. This dual profile makes it highly relevant for workflows requiring shelf-stable precursors that bypass the handling difficulties of highly reactive Michael acceptors [1].
Generic substitution with closely related analogs—such as the unfluorinated N-phenyl derivative or the direct N-(4-fluorophenyl)acrylamide—frequently fails to meet process and application requirements. The direct acrylamide alternative is prone to premature polymerization and Michael addition during storage or multi-step synthesis, complicating scale-up and reducing batch-to-batch reproducibility. Conversely, substituting the target compound with the unfluorinated beta-sulfonyl analog introduces metabolic liabilities (e.g., para-hydroxylation) in biological screening and alters the electronic density of the amide nitrogen, shifting the pKa and altering its hydrogen-bonding dynamics. The specific combination of the para-fluoro substitution and the p-tolyl group provides a precise steric and electronic environment that ensures both long-term shelf stability and predictable reactivity under defined basic conditions [1].
A primary procurement advantage of N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide is its utility as a masked Michael acceptor. Quantitative stability assays demonstrate that the beta-sulfonyl compound maintains >99% purity over 12 months at standard room temperature storage. In contrast, the direct reactive counterpart, N-(4-fluorophenyl)acrylamide, exhibits up to 15% degradation or oligomerization over a 3-month period under identical conditions. Upon exposure to mild basic conditions (pH > 8.5), the target compound undergoes quantitative beta-elimination of the p-toluenesulfinate leaving group to yield the active acrylamide in situ. This controlled generation bypasses the handling and storage liabilities of direct acrylamide procurement [1].
| Evidence Dimension | Ambient storage stability (purity retention at 25°C) |
| Target Compound Data | >99% purity after 12 months |
| Comparator Or Baseline | N-(4-fluorophenyl)acrylamide (<85% purity after 3 months) |
| Quantified Difference | >14% higher purity retention over a 4x longer timeframe |
| Conditions | Neat solid storage at 25°C, ambient humidity |
Enables bulk procurement and long-term storage of a stable precursor without the refrigeration or stabilizer requirements of reactive acrylamides.
The inclusion of the 4-fluoro substituent significantly alters the metabolic profile of the anilide core compared to its des-fluoro analog. In human liver microsome (HLM) clearance assays, N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide exhibits a markedly reduced intrinsic clearance rate. The fluorine atom effectively blocks cytochrome P450-mediated para-hydroxylation, a primary degradation pathway for unsubstituted phenyl rings. Furthermore, the fluoro group increases the lipophilicity (LogD) slightly, enhancing membrane permeability without introducing excessive steric bulk. This makes the compound a highly preferred starting material for synthesizing screening libraries where baseline metabolic stability is required to avoid false negatives in cellular assays [1].
| Evidence Dimension | Intrinsic clearance (Cl_int) in HLM |
| Target Compound Data | <15 µL/min/mg protein |
| Comparator Or Baseline | N-phenyl-3-[(4-methylphenyl)sulfonyl]propanamide (>45 µL/min/mg protein) |
| Quantified Difference | 3-fold reduction in microsomal clearance rate |
| Conditions | Human liver microsomes, 1 µM compound concentration, 37°C, 30 min incubation |
Reduces downstream attrition in drug discovery workflows by providing a metabolically robust core structure.
The presence of the p-methyl group on the sulfonyl moiety provides a distinct processability advantage over the unsubstituted phenylsulfonyl analog. The methyl group disrupts the planar crystal packing of the sulfone, resulting in a lower melting point and significantly enhanced thermodynamic solubility in standard process solvents such as ethyl acetate (EtOAc) and dimethyl sulfoxide (DMSO). Solubility profiling indicates that the target compound achieves a saturation concentration nearly double that of the des-methyl comparator in EtOAc. This enhanced solubility facilitates higher-concentration reaction setups, reduces solvent waste during scale-up, and ensures better compatibility with automated liquid-handling systems used in high-throughput screening [1].
| Evidence Dimension | Thermodynamic solubility in Ethyl Acetate at 20°C |
| Target Compound Data | 42 mg/mL |
| Comparator Or Baseline | N-(4-fluorophenyl)-3-(phenylsulfonyl)propanamide (22 mg/mL) |
| Quantified Difference | 1.9-fold increase in solubility |
| Conditions | Isothermal saturation shake-flask method, HPLC-UV quantification |
Directly improves process efficiency and reduces solvent volume requirements during large-scale synthesis and purification.
Due to its stability and controlled beta-elimination profile, this compound is highly suited for late-stage generation of N-(4-fluorophenyl)acrylamide. It allows chemists to perform complex, multi-step synthetic sequences on the molecule without premature reaction of the electrophilic center, subsequently revealing the Michael acceptor in situ under mild basic conditions for covalent binding applications [1].
The combination of high DMSO solubility, blocked para-metabolic liability, and the strong hydrogen-bond accepting capability of the sulfone makes this compound an excellent stable core for combinatorial chemistry. It can be utilized to build libraries targeting kinases or proteases where the 4-fluorophenyl group occupies a hydrophobic pocket [2].
In structural biology and medicinal chemistry, the beta-sulfonyl amide motif serves as a stable bioisostere. The target compound can be procured as a reliable building block to introduce both a rigidified H-bond network and a lipophilic, metabolically stable fluorinated aromatic ring into peptidomimetic sequences [3].